N-(4-(1H-pyrazol-3-yl)phenyl)-5-oxopyrrolidine-2-carboxamide
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Overview
Description
N-(4-(1H-pyrazol-3-yl)phenyl)-5-oxopyrrolidine-2-carboxamide: is a heterocyclic compound that features a pyrazole ring attached to a phenyl group, which is further connected to a pyrrolidine-2-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(1H-pyrazol-3-yl)phenyl)-5-oxopyrrolidine-2-carboxamide typically involves the formation of the pyrazole ring followed by its attachment to the phenyl group and subsequent coupling with the pyrrolidine-2-carboxamide moiety. One common method involves the Claisen-Schmidt condensation reaction, where a base-catalyzed reaction between a pyrazole derivative and an aldehyde or ketone forms the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-(4-(1H-pyrazol-3-yl)phenyl)-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed on the carbonyl group of the pyrrolidine moiety.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(4-(1H-pyrazol-3-yl)phenyl)-5-oxopyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-(1H-pyrazol-3-yl)phenyl)-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- N,N-Dimethyl-4-(4-phenyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine .
Uniqueness: N-(4-(1H-pyrazol-3-yl)phenyl)-5-oxopyrrolidine-2-carboxamide is unique due to its specific combination of a pyrazole ring with a pyrrolidine-2-carboxamide moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-oxo-N-[4-(1H-pyrazol-5-yl)phenyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c19-13-6-5-12(17-13)14(20)16-10-3-1-9(2-4-10)11-7-8-15-18-11/h1-4,7-8,12H,5-6H2,(H,15,18)(H,16,20)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYDZEJVHCIAQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC2=CC=C(C=C2)C3=CC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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